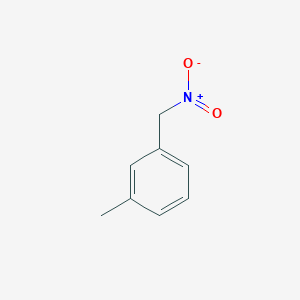

Benzene, 1-methyl-3-(nitromethyl)-

Description

Structural Classification and Distinctiveness of Benzylic Nitromethyl Aromatic Compounds

Benzene (B151609), 1-methyl-3-(nitromethyl)- belongs to the class of benzylic nitromethyl aromatic compounds. This classification stems from the presence of a nitromethyl group (–CH2NO2) attached to a carbon atom which is, in turn, directly bonded to a benzene ring. wikipedia.org The term "benzylic" specifically refers to the position of the first carbon atom attached to the aromatic ring. wikipedia.org

Aromatic compounds are broadly categorized as benzenoids (containing a benzene ring) and non-benzenoids. byjus.com Benzene, 1-methyl-3-(nitromethyl)- is a benzenoid aromatic compound. byjus.comwikipedia.org The arrangement of substituents on the benzene ring is crucial to its identity. In this case, the 1,3- or meta-substitution pattern dictates the regiochemical outcomes of further electrophilic aromatic substitution reactions. The existing methyl and nitromethyl groups will direct incoming substituents to specific positions on the ring.

Strategic Importance of the Nitromethyl Moiety in Contemporary Synthesis

The nitromethyl moiety is a cornerstone in modern organic synthesis due to its remarkable versatility. Its strategic importance lies in its ability to be transformed into a wide array of other functional groups, serving as a synthetic chameleon. mdpi.comresearchgate.net

The strong electron-withdrawing nature of the nitro group is a key feature. mdpi.com This property is fundamental to its role in various chemical transformations. The acidity of the α-protons allows for the formation of nitronate anions, which are excellent nucleophiles for carbon-carbon bond-forming reactions, such as the renowned Henry (nitro-aldol) reaction. mdpi.comsci-hub.se This reaction is a powerful tool for constructing complex molecules, including many biologically active compounds and natural products. sci-hub.senih.gov

Moreover, the nitro group can act as an excellent leaving group, enabling the formation of carbon-carbon double bonds through elimination reactions. nih.gov This dual role as both an activating group and a leaving group is exploited in the synthesis of polyfunctionalized molecules. nih.gov

The nitro group is also a valuable precursor for the synthesis of amines, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. researchgate.net The reduction of a nitro group to an amino group is a fundamental and widely used transformation in organic synthesis. researchgate.net Additionally, the nitro group can be converted into other important functionalities such as aldehydes and carboxylic acids through reactions like the Nef reaction. researchgate.net

In the context of aromatic systems, the nitro group's strong deactivating and meta-directing effect in electrophilic aromatic substitution reactions is a critical tool for controlling regioselectivity during the synthesis of polysubstituted benzenes. libretexts.orgchemguide.co.uk Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the nitro group is a powerful activating group, facilitating the displacement of other substituents on the ring by nucleophiles. sci-hub.se This diverse reactivity underscores the strategic importance of the nitromethyl group as a versatile building block in the synthesis of complex organic molecules. mdpi.com

Interactive Data Table: Properties of Benzene, 1-methyl-3-(nitromethyl)-

| Property | Value | Source |

| Molecular Formula | C8H9NO2 | nih.gov |

| Molecular Weight | 151.16 g/mol | nih.gov |

| IUPAC Name | 1-methyl-3-(nitromethyl)benzene | nih.gov |

| CAS Number | 38362-90-2 | nih.gov |

| Canonical SMILES | CC1=CC(=CC=C1)CN+[O-] | nih.gov |

| InChI | InChI=1S/C8H9NO2/c1-7-3-2-4-8(5-7)6-9(10)11/h2-5H,6H2,1H3 | nih.gov |

| InChIKey | XTNHKWZXMCOJSB-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-(nitromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-7-3-2-4-8(5-7)6-9(10)11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNHKWZXMCOJSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461157 | |

| Record name | Benzene, 1-methyl-3-(nitromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38362-90-2 | |

| Record name | Benzene, 1-methyl-3-(nitromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of Benzene, 1 Methyl 3 Nitromethyl

Electronic Effects and Their Influence on Benzylic and Aromatic Reactivity

The reactivity of Benzene (B151609), 1-methyl-3-(nitromethyl)- is fundamentally governed by the electronic interplay of the methyl and nitromethyl groups with the aromatic system.

Inductive and Resonance Contributions of the Nitromethyl Group to the Aromatic System

The nitromethyl group (-CH₂NO₂) significantly influences the electronic distribution of the benzene ring through both inductive and resonance effects. The nitro group (-NO₂) is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms. This strong inductive effect (-I) pulls electron density away from the benzylic carbon and, subsequently, from the aromatic ring.

While the nitro group itself exhibits a strong resonance-withdrawing effect (-M) when directly attached to the ring, in the case of a nitromethyl group, this resonance communication is insulated by the methylene (B1212753) (-CH₂) spacer. However, the nitromethyl group can still participate in hyperconjugation, although its electron-withdrawing nature diminishes this effect compared to an alkyl group. The primary electronic influence on the aromatic ring is therefore the inductive withdrawal of the nitro group, relayed through the sigma bonds.

In contrast, the methyl group (-CH₃) is an electron-donating group through a combination of a weak inductive effect (+I) and, more significantly, hyperconjugation. This involves the delocalization of sigma electrons from the C-H bonds of the methyl group into the pi system of the benzene ring.

Activation and Deactivation Patterns for Electrophilic and Nucleophilic Processes on the Ring and Side Chain

The combination of an electron-donating methyl group and an electron-withdrawing nitromethyl group at the meta position creates a complex pattern of activation and deactivation on the aromatic ring.

For electrophilic aromatic substitution , the methyl group is an activating group and directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). Conversely, the nitromethyl group is a deactivating group due to its inductive electron withdrawal, which reduces the nucleophilicity of the benzene ring. As a meta-director, it would guide incoming electrophiles to positions 5 and the carbon bearing the methyl group.

For nucleophilic aromatic substitution , the presence of the electron-withdrawing nitromethyl group would, in principle, make the ring more susceptible to attack, particularly if a leaving group is present on the ring. However, such reactions typically require stronger deactivating groups directly conjugated with the leaving group's position.

Regarding the side chain reactivity , the benzylic protons of the nitromethyl group are significantly acidic. This is due to the strong electron-withdrawing nature of the adjacent nitro group, which stabilizes the resulting conjugate base (a carbanion) through resonance. This acidity is a key feature of the compound's reactivity.

Mechanistic Pathways of Functional Group Interconversions Involving the Nitromethyl Moiety

The nitromethyl group is a versatile functional handle that can undergo a variety of transformations.

Reductive Transformations of the Nitromethyl Group to Aminomethyl Functionality

The reduction of the nitromethyl group to an aminomethyl group is a synthetically valuable transformation. This can be achieved through various reducing agents. A common method involves catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction proceeds through a series of intermediates, including the corresponding nitroso and hydroxylamine (B1172632) species, before yielding the final amine.

Other reducing agents that can be employed include metals in acidic media, such as zinc, tin, or iron in the presence of hydrochloric acid. These reactions involve single electron transfers from the metal surface.

Oxidative Manipulations of the Benzylic Nitromethyl Moiety

Oxidation of the benzylic position of alkylbenzenes can be challenging without affecting the aromatic ring. However, specific reagents can target the benzylic carbon. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under vigorous conditions would likely lead to the oxidation of the methyl group to a carboxylic acid and potentially cleave the nitromethyl group.

More controlled oxidation of the benzylic position of the nitromethyl group itself is less common but could potentially lead to the formation of a carbonyl group at that position, resulting in an acyl nitro compound, though this would require specific and mild oxidizing conditions.

Condensation and Addition Reactions Involving the Acidic Protons of the Nitromethyl Group

The notable acidity of the protons on the carbon adjacent to the nitro group allows the nitromethyl moiety to participate in a range of base-catalyzed condensation and addition reactions. In the presence of a base, the nitromethyl group is deprotonated to form a resonance-stabilized nitronate anion.

This nucleophilic nitronate can then react with various electrophiles. A classic example is the Henry reaction (or nitro-aldol reaction), where the nitronate anion adds to an aldehyde or ketone to form a β-nitro alcohol. For instance, reaction with formaldehyde (B43269) in the presence of a base would yield the corresponding β-nitro alcohol.

Furthermore, the nitronate anion can participate in Michael additions , adding to α,β-unsaturated carbonyl compounds in a conjugate fashion. These reactions are powerful tools for carbon-carbon bond formation.

Thermal and Chemical Decomposition Mechanisms of Nitromethyl Aromatics

The thermal and chemical stability of nitromethyl aromatic compounds, such as Benzene, 1-methyl-3-(nitromethyl)-, is a critical aspect of their chemical profile. The decomposition of these molecules is primarily governed by the energetics of the chemical bonds within their structure, particularly the bond connecting the nitromethyl group to the aromatic ring. Theoretical and experimental studies on related nitroaromatic compounds provide significant insight into the likely decomposition pathways.

The principal pathway for the initiation of thermal decomposition in nitromethyl aromatics is through unimolecular dissociation. This process involves the spontaneous cleavage of the weakest bond within the molecule as a result of absorbing sufficient thermal energy. For compounds like Benzene, 1-methyl-3-(nitromethyl)-, the focal point of this dissociation is the benzylic carbon-nitrogen (C-N) bond.

The unimolecular homolytic cleavage of the C-N bond results in the formation of two radical species: a substituted benzyl (B1604629) radical and a nitrogen dioxide radical.

C₇H₇CH₂NO₂ → C₇H₇CH₂• + •NO₂

While direct experimental data for Benzene, 1-methyl-3-(nitromethyl)- is limited, the principles derived from the study of similar molecules suggest that C-N bond homolysis is the most energetically favorable unimolecular dissociation pathway. The energy required for this bond to break is known as the Bond Dissociation Energy (BDE), and it represents a crucial parameter for predicting the thermal stability of the compound.

In the case of Benzene, 1-methyl-3-(nitromethyl)-, the methyl (-CH₃) and nitromethyl (-CH₂NO₂) groups are in a meta (1,3) relationship. Theoretical studies using density functional theory on substituted nitrobenzenes have shown that when substituents are in the meta position, there are no significant changes in the reaction energy profiles for decomposition. researchgate.net This is because resonance effects, which are a primary mode of electronic interaction between substituents and the reaction center, are not transmitted effectively to the meta position. In contrast, ortho and para substitutions lead to significant deviations in decomposition energies due to strong resonance interactions with the nitro group. researchgate.net

The methyl group is weakly electron-donating, while the nitromethyl group is electron-withdrawing. In the meta position, their electronic interaction is minimal, primarily occurring through weaker inductive effects. Consequently, the C-N bond dissociation energy in Benzene, 1-methyl-3-(nitromethyl)- is not expected to deviate substantially from that of the unsubstituted phenylnitromethane. The influence of substituent electron-donating or -accepting properties on the C-N bond dissociation energy has been directly correlated with the Hammett constant for meta and para substituted nitrobenzenes. researchgate.net

The following table summarizes the general effects of substituent positions on the decomposition of nitroaromatic compounds, which provides a model for understanding the behavior of nitromethyl aromatics.

| Substituent Position | Primary Electronic Effect | Influence on Reaction Energy Profile | Expected Impact on Benzene, 1-methyl-3-(nitromethyl)- |

| Ortho | Inductive and strong resonance effects | Significant alteration of C-N bond energy; potential for intramolecular reactions (e.g., hydrogen transfer). nih.gov | Not applicable. |

| Meta | Primarily inductive effect | Minimal change in the decomposition energy profile compared to the unsubstituted compound. researchgate.net | The methyl group has a minor influence on the C-N bond dissociation energy. |

| Para | Inductive and strong resonance effects | Significant alteration of C-N bond energy. researchgate.net | Not applicable. |

Computational and Theoretical Investigations of Benzene, 1 Methyl 3 Nitromethyl

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and other related characteristics.

Density Functional Theory (DFT) Studies of Ground States and Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule like Benzene (B151609), 1-methyl-3-(nitromethyl)- , DFT studies would be instrumental in determining its ground-state properties.

From the optimized geometry, various electronic properties can be derived. The distribution of electron density would show the electron-withdrawing nature of the nitro group and the electron-donating (or weakly withdrawing) character of the methyl group, influencing the electrostatic potential surface. This surface highlights regions of positive and negative charge, indicating sites susceptible to electrophilic or nucleophilic attack.

High-Level Ab Initio Methods for Energetic Characterization and Thermochemical Properties

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2, MP3, etc.) and Coupled Cluster (CC) theory, offer a more rigorous treatment of electron correlation than standard DFT functionals. While computationally more demanding, these methods provide highly accurate energetic information.

For Benzene, 1-methyl-3-(nitromethyl)- , these methods would be employed to calculate precise thermochemical properties. This includes the enthalpy of formation, entropy, and Gibbs free energy. Such data is crucial for understanding the thermodynamic stability of the molecule and for predicting the equilibrium constants of reactions in which it participates. High-level calculations can also be used to determine accurate ionization potentials and electron affinities, which are fundamental electronic properties.

Molecular Dynamics and Reaction Pathway Simulations

While quantum chemical calculations typically focus on static molecules at 0 Kelvin, molecular dynamics (MD) simulations introduce temperature and time, allowing for the study of the dynamic behavior of molecules and their reactions.

Transition State Identification and Activation Energy Determination for Synthetic Pathways

A key application of computational chemistry is the elucidation of reaction mechanisms. For the synthesis of Benzene, 1-methyl-3-(nitromethyl)- , for example, via the nitration of m-methylbenzyl halides or other precursors, computational methods can map out the entire reaction pathway.

This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate, and its structure provides insight into the geometry of the activated complex. By calculating the energy difference between the reactants and the transition state, the activation energy for the reaction can be determined. This value is critical for predicting the reaction rate and understanding how changes in the reaction conditions or substituents might affect it.

Conformational Analysis and Intermolecular Interactions

The nitromethyl group in Benzene, 1-methyl-3-(nitromethyl)- is not rigidly fixed and can rotate around the bond connecting it to the benzene ring. Molecular dynamics simulations can be used to explore the different possible conformations of the molecule and their relative energies. This conformational analysis is important as the spatial arrangement of the atoms can significantly impact the molecule's biological activity and physical properties.

Furthermore, MD simulations can be used to study the intermolecular interactions of Benzene, 1-methyl-3-(nitromethyl)- with other molecules, such as solvents or biological macromolecules. These simulations can reveal how the molecule orients itself in a condensed phase and can provide insights into its solubility and binding affinities.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. For Benzene, 1-methyl-3-(nitromethyl)- , these predictions would include:

Infrared (IR) and Raman Spectra: Calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in an IR or Raman spectrum. The characteristic stretching frequencies of the C-H bonds of the methyl group and the aromatic ring, as well as the symmetric and asymmetric stretches of the nitro group, would be key identifiable features.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predicted shifts are highly sensitive to the electronic environment of each nucleus and would be instrumental in confirming the structure of the molecule.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This would provide information about the conjugated π-system and the influence of the substituents on the electronic structure.

Computed Properties of Benzene, 1-methyl-3-(nitromethyl)-

While detailed computational studies are not widely published, some basic molecular properties have been computed and are available in public databases. nih.gov

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | PubChem |

| Molecular Weight | 151.16 g/mol | PubChem |

| XLogP3 | 2.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 151.063328530 g/mol | PubChem |

| Monoisotopic Mass | 151.063328530 g/mol | PubChem |

| Topological Polar Surface Area | 43.6 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 142 | PubChem |

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry allows for the a priori prediction of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), which are highly sensitive to the electronic environment of the nuclei.

Methodology: The theoretical calculation of NMR chemical shifts for "Benzene, 1-methyl-3-(nitromethyl)-" would typically be performed using Density Functional Theory (DFT), a robust method for studying electronic structures. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to ensure the gauge-invariance of the magnetic shielding tensors. researchgate.net A combination of a suitable functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), is often chosen for such calculations to balance accuracy and computational cost. scirp.org The computed absolute shieldings are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). nailib.com

Predicted ¹H and ¹³C NMR Data: For "Benzene, 1-methyl-3-(nitromethyl)-", the ¹H and ¹³C NMR chemical shifts can be predicted. The aromatic protons and carbons are expected to show distinct shifts due to the electronic effects of the methyl (-CH₃) and nitromethyl (-CH₂NO₂) substituents. The methyl group is a weak electron-donating group, while the nitromethyl group is electron-withdrawing. These opposing effects influence the electron density distribution in the benzene ring.

The ¹H NMR spectrum would likely show a complex pattern for the aromatic protons due to their distinct chemical environments and spin-spin coupling. The protons on the nitromethyl group's methylene (B1212753) bridge and the methyl group protons would appear as singlets, assuming no coupling to other protons.

The ¹³C NMR spectrum would display signals for each unique carbon atom. The carbons directly attached to the substituents (C1 and C3) and the other aromatic carbons (C2, C4, C5, C6) will have different chemical shifts. The chemical shifts of the methyl and nitromethyl carbons will also be characteristic.

Illustrative Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.1 - 7.4 | m | - |

| -CH₂NO₂ | 5.4 - 5.6 | s | - |

Illustrative Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (substituted) | 135 - 145 |

| Aromatic C (unsubstituted) | 120 - 130 |

| -CH₂NO₂ | 75 - 85 |

Spin-Spin Coupling Constants: Theoretical calculations can also predict the proton-proton (³JHH) coupling constants in the aromatic ring, which are typically in the range of 7-10 Hz for ortho coupling, 2-3 Hz for meta coupling, and <1 Hz for para coupling. wisc.edu These predicted constants are crucial for interpreting the complex splitting patterns observed in high-resolution NMR spectra. nih.gov

Vibrational Frequency Analysis for IR and Raman Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. Theoretical frequency analysis can predict the vibrational modes and their corresponding frequencies, aiding in the interpretation of experimental spectra.

Methodology: Similar to NMR predictions, DFT calculations are the method of choice for vibrational analysis. scirp.org The process involves optimizing the molecular geometry to find a stable energy minimum, followed by the calculation of the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

Predicted Vibrational Modes: For "Benzene, 1-methyl-3-(nitromethyl)-", the predicted vibrational spectrum would exhibit characteristic bands for the different functional groups.

Aromatic C-H stretching: These vibrations are typically observed in the 3000-3100 cm⁻¹ region. scirp.org

Aliphatic C-H stretching: The methyl and nitromethyl groups will show symmetric and asymmetric C-H stretching vibrations, usually just below 3000 cm⁻¹.

NO₂ stretching: The nitro group has characteristic symmetric and asymmetric stretching vibrations, which are strong in the IR spectrum and typically appear in the ranges of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).

Aromatic C=C stretching: These ring stretching modes usually appear in the 1450-1600 cm⁻¹ region. nih.gov

C-H bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds will be present at lower frequencies. scirp.org

Ring bending: Characteristic out-of-plane ring bending vibrations can be indicative of the substitution pattern. spectroscopyonline.com

Illustrative Predicted Vibrational Frequencies (cm⁻¹):

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |

| Asymmetric NO₂ Stretch | 1500 - 1570 | Strong |

| Symmetric NO₂ Stretch | 1300 - 1370 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

| C-H In-plane Bend | 1000 - 1300 | Medium |

Analysis of Molecular Electrostatic Potentials and Frontier Molecular Orbitals

The electronic properties of a molecule, which govern its reactivity, can be visualized and quantified through the analysis of its Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs).

Molecular Electrostatic Potential (MEP): The MEP is a color-coded map that illustrates the electrostatic potential on the surface of a molecule. nih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In the MEP of "Benzene, 1-methyl-3-(nitromethyl)-", regions of negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would likely be found around the aromatic protons and the protons of the methyl and nitromethyl groups, suggesting these are sites for potential nucleophilic interaction.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. masterorganicchemistry.com The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

For "Benzene, 1-methyl-3-(nitromethyl)-", the HOMO is expected to be primarily located on the benzene ring, reflecting its electron-rich π-system. The LUMO, on the other hand, is likely to be concentrated on the electron-withdrawing nitromethyl group and the aromatic ring, particularly at the positions ortho and para to this group. youtube.com The presence of both an electron-donating (methyl) and an electron-withdrawing (nitromethyl) group will influence the energies and spatial distributions of these orbitals.

Illustrative FMO Data:

| Parameter | Predicted Value (Illustrative) |

|---|---|

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -1.5 to -2.5 eV |

The analysis of the FMOs can provide insights into the molecule's electronic transitions and its potential behavior in charge-transfer interactions.

Spectroscopic Analysis of Benzene, 1-methyl-3-(nitromethyl)- Remains Elusive

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the available spectroscopic data for the compound Benzene, 1-methyl-3-(nitromethyl)- (CAS No. 38362-90-2). Despite its defined chemical structure, detailed experimental data from advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) are not publicly accessible.

This absence of information prevents a thorough characterization and structural analysis as outlined for a detailed scientific article. The required data, including high-resolution proton and carbon NMR spectra, multi-dimensional NMR correlations (COSY, HSQC, HMBC), and specific vibrational modes of the nitromethyl group and the substituted aromatic ring, are essential for a complete understanding of the molecule's structural features.

While data for structurally related but distinct compounds, such as m-nitrotoluene (Benzene, 1-methyl-3-nitro-), are available, the critical difference in the substituent—a nitromethyl group (-CH2NO2) versus a nitro group (-NO2) directly attached to the aromatic ring—makes these data unsuitable for a scientifically accurate description of Benzene, 1-methyl-3-(nitromethyl)-. The presence of the methylene bridge in the target compound fundamentally alters the electronic environment and, consequently, the expected spectroscopic signals, particularly for the benzylic protons and the vibrational characteristics of the nitro group.

Therefore, until experimental spectroscopic studies on Benzene, 1-methyl-3-(nitromethyl)- are conducted and published, a detailed and authoritative article on its advanced spectroscopic characterization and structural analysis cannot be generated.

Advanced Spectroscopic Characterization and Structural Analysis of Benzene, 1 Methyl 3 Nitromethyl

Mass Spectrometry (MS) for Precise Mass Measurement and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine the elemental formula of a molecule. For Benzene (B151609), 1-methyl-3-(nitromethyl)-, the exact mass can be calculated from its molecular formula, C₈H₉NO₂.

The monoisotopic mass of this compound has been computed to be 151.063328530 Da. iu.edu This precise mass measurement is a critical piece of data for the unambiguous identification of the compound in complex mixtures, distinguishing it from other isomers or compounds with the same nominal mass.

Table 1: High-Resolution Mass Spectrometry Data for Benzene, 1-methyl-3-(nitromethyl)-

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | Computed |

| Exact Mass | 151.063328530 Da | iu.edu |

| Molecular Weight | 151.16 g/mol | iu.edu |

This table presents the calculated high-resolution mass data for the specified compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation via Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific m/z, inducing its fragmentation, and then analyzing the resulting fragment ions. This technique provides valuable information about the connectivity of atoms within a molecule.

Key expected fragmentation pathways for Benzene, 1-methyl-3-(nitromethyl)- would likely involve:

Loss of the nitro group: A characteristic fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or related fragments like NO (30 Da) and O (16 Da). nih.gov

Benzylic cleavage: The bond between the benzene ring and the nitromethyl group is a likely site of cleavage, potentially leading to the formation of a stable tropylium (B1234903) ion (m/z 91) or a related substituted benzyl (B1604629) cation. whitman.edu

Cleavage within the nitromethyl group: Fragmentation of the C-N bond in the nitromethyl substituent could also occur.

Further research utilizing techniques such as collision-induced dissociation (CID) would be necessary to definitively map the fragmentation pathways of Benzene, 1-methyl-3-(nitromethyl)-.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD)

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

Absorption Characteristics of Aromatic Systems and Conjugation Effects

The UV-Vis spectrum of a compound provides information about its electronic structure, particularly the presence of chromophores and conjugated systems. The benzene ring in Benzene, 1-methyl-3-(nitromethyl)- is a primary chromophore.

Specific experimental UV-Vis absorption data for Benzene, 1-methyl-3-(nitromethyl)- is not widely documented. However, the absorption characteristics can be inferred from related compounds. Nitroaromatic compounds typically exhibit strong absorption in the ultraviolet region. iu.edunih.govresearchgate.net For instance, mononitrotoluenes generally show a broad absorption band between 240 and 250 nm. iu.edu The presence of the nitro group, an electron-withdrawing group, and the methyl group, an electron-donating group, on the benzene ring will influence the energy of the π → π* transitions. The position and intensity of these absorption bands are sensitive to the substitution pattern on the aromatic ring. iu.edu The lack of significant conjugation between the nitromethyl group and the aromatic ring suggests that the spectrum would be similar to that of other substituted toluenes, with the nitro group contributing its own characteristic absorption.

Chiroptical Properties for Enantiomeric Characterization (if applicable to chiral derivatives)

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for the characterization of chiral molecules.

Benzene, 1-methyl-3-(nitromethyl)- is an achiral molecule and therefore does not exhibit a CD spectrum. Consequently, this technique is not applicable for its direct characterization. Should chiral derivatives of this compound be synthesized, for example, by the introduction of a stereocenter, then CD spectroscopy would become a valuable tool for determining their enantiomeric purity and absolute configuration. No studies on chiral derivatives of Benzene, 1-methyl-3-(nitromethyl)- were identified in the reviewed literature.

Applications and Synthetic Utility of Benzene, 1 Methyl 3 Nitromethyl and Its Derivatives

Intermediate in Fine Chemical Synthesis

The reactivity of the nitromethyl group makes Benzene (B151609), 1-methyl-3-(nitromethyl)- a valuable precursor for introducing diverse functionalities onto the m-tolyl scaffold.

The nitromethyl group (-CH₂NO₂) is readily transformed into a primary amine functionality (-CH₂NH₂), a cornerstone of many biologically active molecules and specialty chemicals. The reduction of the nitro group in Benzene, 1-methyl-3-(nitromethyl)- yields 3-methylbenzylamine. This conversion is typically achieved through standard reduction methods, most notably catalytic hydrogenation.

In this process, the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, in a suitable solvent like ethanol (B145695) or methanol (B129727). The reaction proceeds under mild conditions and generally provides high yields of the corresponding amine.

The resulting product, 3-methylbenzylamine, is a significantly more versatile building block. researchgate.netnih.gov The primary amine group can undergo a wide array of subsequent reactions, including acylation to form amides, alkylation, and reaction with carbonyl compounds to form imines, making it a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.

The nitromethyl group serves as a masked form of a nitrile oxide, a highly reactive 1,3-dipole essential for the synthesis of five-membered heterocyclic compounds. Specifically, primary nitroalkanes like Benzene, 1-methyl-3-(nitromethyl)- are key starting materials for the synthesis of substituted isoxazolines through [3+2] cycloaddition reactions. researchgate.net

This transformation is typically achieved in a one-pot procedure where the nitroalkane is first converted in situ to the corresponding nitrile oxide. A common method for this is the Mukaiyama reaction, which involves treating the nitroalkane with a dehydrating agent, such as phenyl isocyanate in the presence of a catalytic amount of a base like triethylamine. The generated 3-methylphenylacetonitrile oxide is not isolated but immediately trapped by a dipolarophile, such as an alkene, present in the reaction mixture.

The subsequent 1,3-dipolar cycloaddition reaction between the nitrile oxide and the alkene yields a 3,5-disubstituted isoxazoline (B3343090) ring system. acs.orgnih.gov This method provides a powerful and regioselective route to these important heterocyclic scaffolds, which are prevalent in medicinal chemistry and natural product synthesis. nih.govasianpubs.org

Materials Science and Energetic Applications

The presence of the nitro group, a well-known explosophore, makes nitromethylated aromatic compounds like Benzene, 1-methyl-3-(nitromethyl)- and its derivatives subjects of interest in the field of energetic materials.

Benzene, 1-methyl-3-(nitromethyl)- can be considered a foundational structure for the synthesis of more advanced energetic materials. Further nitration of the benzylic carbon can lead to the formation of dinitromethyl and trinitromethyl aromatic compounds. These polynitroalkyl groups are highly sought after in the design of modern high-energy density compounds (HEDCs) because they significantly improve the oxygen balance of the molecule.

A higher oxygen balance allows for more complete combustion of the carbon and hydrogen backbone during detonation, leading to a greater release of energy and superior explosive performance. Theoretical studies on related structures, such as the nitro derivatives of toluene (B28343), have demonstrated that increasing the number of nitro groups is a primary strategy for enhancing detonation properties. nih.gov The introduction of multiple nitro groups onto the methyl substituent of the toluene ring is a key approach to creating next-generation melt-castable explosives.

Thermal Stability: The thermal stability of nitroaromatic compounds is often determined by the strength of the C-NO₂ bond. The initial step in the thermal decomposition of many nitro-based energetic materials is the homolytic cleavage of this bond. Studies on related dinitro compounds show that decomposition temperatures can be quite high, indicating significant stability. For instance, dinitrobenzotriazoles have shown decomposition onsets ranging from 291°C to 337°C. nih.gov The introduction of multiple nitro groups can sometimes strain the molecule and lower the bond dissociation energy, affecting stability.

Detonation Performance: Theoretical calculations based on density functional theory (DFT) are commonly used to predict the detonation properties of new energetic compounds. For nitro derivatives of toluene, there are clear correlations between the number of nitro groups and the detonation velocity (Vd) and detonation pressure (P). nih.gov As the number of nitro groups increases, these performance metrics rise significantly due to the improved oxygen balance and higher density.

| Compound | Density (ρ) (g/cm³) | Detonation Velocity (Vd) (km/s) | Detonation Pressure (P) (GPa) |

|---|---|---|---|

| 2,4-Dinitrotoluene | 1.58 | 6.98 | 20.08 |

| 2,6-Dinitrotoluene | 1.58 | 6.98 | 20.08 |

| 2,4,6-Trinitrotoluene (TNT) | 1.69 | 7.87 | 27.10 |

| 2,3,4,6-Tetranitrotoluene | 1.78 | 8.63 | 33.97 |

| Pentanitrotoluene | 1.84 | 9.17 | 39.46 |

Data sourced from theoretical calculations on nitrated toluene derivatives, which serve as a model for the principles governing polynitromethylated aromatics. nih.gov

Role in the Synthesis of Specialty Chemicals

The functional group transformations possible with Benzene, 1-methyl-3-(nitromethyl)- make it a potential, though not widely documented, intermediate in the synthesis of various specialty chemicals. Its ability to be converted into an amine (3-methylbenzylamine) or to serve as a precursor for heterocyclic rings (isoxazolines) opens pathways to molecules with potential applications in agrochemicals and pharmaceuticals. For instance, related nitroaromatic structures have been utilized as intermediates in the synthesis of herbicides. google.com The dual reactivity allows synthetic chemists to incorporate the m-tolyl fragment into larger, more complex molecules designed for specific functions.

Intermediates for Dyes and Pigments (in the context of nitromethylated aromatics)

Nitroaromatic compounds have historically served as crucial building blocks in the synthesis of a wide array of dyes and pigments. nih.gov The nitro group, being a strong chromophore, can impart color to an organic molecule. More importantly, the nitro group can be readily converted into other functional groups, such as the amino group (-NH₂), which are essential for the formation of azo dyes. libretexts.org Azo dyes, characterized by the -N=N- linkage, represent the largest class of commercial dyes. libretexts.org

For instance, a related compound, 1-Methyl-3-(4-nitrophenyl)benzene, is known to be an intermediate in the production of dyes and pigments. ontosight.ai The synthesis of such compounds often involves nitration reactions. ontosight.ailibretexts.org The nitration of toluene (methylbenzene) itself yields a mixture of isomers, with the meta-substituted product, 3-nitrotoluene, being a minor product under standard conditions. libretexts.orgchemguide.co.uk

The general process for utilizing a nitromethylated aromatic compound in dye synthesis would follow these steps:

Reduction of the Nitro Group: The nitromethyl group on the aromatic ring can be reduced to an aminomethyl group.

Diazotization: The resulting primary aromatic amine is then treated with a source of nitrous acid (usually a mixture of sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative, to form the azo dye. libretexts.org

The specific shades and properties of the resulting dye would be influenced by the exact structure of the nitromethylated precursor and the coupling agent used.

Precursors in Advanced Organic Synthesis (general utility)

The true versatility of Benzene, 1-methyl-3-(nitromethyl)- and its derivatives is most evident in their role as precursors in advanced organic synthesis. The presence of both an activatable methyl group and a reactive nitromethyl group on the benzene ring allows for a multitude of chemical transformations.

The reactions of aromatic nitro compounds can be broadly categorized into reduction reactions and nucleophilic aromatic substitutions. numberanalytics.com The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution, directing incoming groups to the meta position. numberanalytics.com

Reduction of the Nitro Group

One of the most synthetically useful reactions of nitromethylated aromatics is the reduction of the nitro group to a primary amine. This transformation opens up a vast area of chemistry, as aromatic amines are precursors to a wide range of functional groups and heterocyclic systems.

Common Reducing Agents and Conditions:

| Reducing Agent | Conditions | Product |

| Metal/Acid | Sn/HCl, Fe/HCl, or Zn/HCl | Primary Amine |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Primary Amine |

| Sodium Dithionite | Na₂S₂O₄ | Primary Amine |

This table summarizes common methods for the reduction of aromatic nitro compounds.

The resulting 3-methyl-benzylamine is a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Reactions of the Nitromethyl Group

The nitromethyl group itself is a versatile functional group. The acidic nature of the α-protons (the protons on the carbon adjacent to the nitro group) allows for the formation of a nitronate anion upon treatment with a base. This anion can then participate in a variety of carbon-carbon bond-forming reactions, including:

Henry Reaction (Nitroaldol Reaction): The nitronate anion can react with aldehydes and ketones to form β-nitro alcohols. These products can be further transformed into α,β-unsaturated nitro compounds, α-amino alcohols, or α-hydroxy ketones.

Michael Addition: The nitronate anion can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of 1,4-dicarbonyl compounds or their derivatives.

Nef Reaction: The nitronate salt can be hydrolyzed under acidic conditions to yield a ketone or an aldehyde and nitrous oxide.

Synthesis of Heterocyclic Compounds

Aromatic compounds bearing both a methyl and a nitromethyl group in a meta relationship are excellent starting materials for the synthesis of various heterocyclic systems. For example, reductive cyclization strategies can be employed to construct nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

Illustrative Synthetic Transformations

The following table outlines some of the key synthetic transformations that can be performed on Benzene, 1-methyl-3-(nitromethyl)- and its derivatives, highlighting their role as versatile synthetic precursors.

| Starting Material | Reagents | Product | Reaction Type |

| Benzene, 1-methyl-3-(nitromethyl)- | Fe, HCl | 3-Methylbenzylamine | Reduction |

| Benzene, 1-methyl-3-(nitromethyl)- | 1. NaOEt, EtOH; 2. PhCHO | 1-(3-Methylphenyl)-2-nitro-1-phenylethan-1-ol | Henry Reaction |

| 3-Methylbenzylamine | NaNO₂, HCl (0-5 °C) | 3-Methylbenzenediazonium chloride | Diazotization |

| 3-Methylbenzenediazonium chloride | Phenol | 2-Hydroxy-5-methyl-azobenzene | Azo Coupling |

Q & A

Q. What experimental methodologies are recommended for synthesizing 1-methyl-3-(nitromethyl)benzene in laboratory settings?

While direct synthesis routes for this compound are not explicitly detailed in the evidence, analogous nitro-substituted benzene derivatives suggest strategies such as:

- Electrophilic aromatic substitution with nitromethyl groups under controlled nitration conditions, using mixed acid (HNO₃/H₂SO₄) systems.

- Friedel-Crafts alkylation to introduce the methyl group, followed by nitromethyl functionalization via radical or catalytic pathways .

- Safety protocols : Due to the instability of nitromethyl groups, inert atmospheres (N₂/Ar) and low-temperature reactions are advised .

Q. How can researchers characterize the structural and electronic properties of 1-methyl-3-(nitromethyl)benzene?

Key analytical approaches include:

- Mass spectrometry (MS) : Compare fragmentation patterns with structurally similar compounds (e.g., m-cymene derivatives) to infer substituent positions .

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to resolve methyl and nitromethyl group coupling, referencing spectral libraries for meta-substituted benzenes .

- Infrared (IR) spectroscopy : Identify nitro group vibrations (e.g., NO₂ asymmetric stretch ~1520 cm⁻¹) and methyl C-H stretches (~2870 cm⁻¹) .

Q. What thermodynamic parameters are critical for modeling reactions involving this compound?

Data from analogous compounds (e.g., m-cymene) provide baseline values:

- Enthalpy of formation (ΔfH°) : Use gas-phase calorimetry or computational methods (e.g., G4 theory) to estimate values, noting discrepancies between experimental and calculated data .

- Heat capacity (Cp) : Joback group contribution methods predict Cp,gas ≈ 257–336 J/mol·K for similar methyl-substituted aromatics .

- Vapor pressure : Antoine equation parameters derived from experimental Pvap ranges (e.g., 1.33–202.66 kPa for m-cymene) can guide volatility assessments .

Advanced Research Questions

Q. How can contradictions between experimental and computational data for nitromethyl-substituted benzenes be resolved?

- Cross-validation : Compare experimental ΔfH° (e.g., from combustion calorimetry) with high-level DFT (e.g., B3LYP/cc-pVTZ) or ab initio calculations (e.g., CCSD(T)) .

- Error analysis : Identify outliers in datasets (e.g., ΔfH°liquid ranges of -78.70 to -78.20 kJ/mol for m-cymene) and refine computational models to account for solvent effects or conformational isomerism .

- Meta-analysis : Aggregate data from multiple sources (e.g., NIST WebBook, KDB) to establish consensus values .

Q. What reaction mechanisms dominate in nitromethyl group transformations under catalytic conditions?

- Reduction pathways : Catalytic hydrogenation (Pd/C or Raney Ni) may convert nitromethyl to aminomethyl groups, with competing side reactions (e.g., ring hydrogenation) requiring kinetic control .

- Nucleophilic substitution : Nitromethyl groups can act as electron-withdrawing substituents, directing electrophilic attacks to specific ring positions. Kinetic studies using isotopic labeling (e.g., D/H exchange) can clarify regioselectivity .

Q. Which computational methods best predict the reactivity of 1-methyl-3-(nitromethyl)benzene in novel environments?

- Reactivity descriptors : Calculate Fukui indices (electrophilicity/nucleophilicity) via density functional theory (DFT) to map reactive sites .

- Solvent modeling : Use COSMO-RS or SMD solvation models to simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing nitro group charge separation) .

- Transition-state analysis : IRC (intrinsic reaction coordinate) calculations identify key intermediates in nitromethyl-mediated reactions, validated by experimental kinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.